Cas no 18801-00-8 (2-Tert-Butylanthracene)

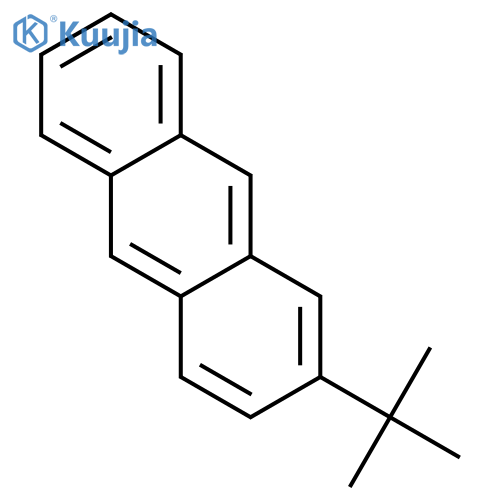

2-Tert-Butylanthracene structure

商品名:2-Tert-Butylanthracene

2-Tert-Butylanthracene 化学的及び物理的性質

名前と識別子

-

- Anthracene,2-(1,1-dimethylethyl)-

- 2-tert-Butylanthracene

- 2-tert-Butylanthracene Solution

- 2-(tert-Butyl)anthracene

- 2-t-butylanthracene

- 2-tert.-Butyl-anthracen

- 2-tert-butyl-anthracene

- 2-tert-Butylanthracene1000µg

- Anthracene,2-(1,1-dimethylethyl)

- EINECS 242-588-3

- Anthracene,2-tert-butyl- (6CI,7CI,8CI)

- 2-(1,1-Dimethylethyl)anthracene

- 2-(T-BUTYL)ANTHRACENE

- 2-(1,1-dimethylethyl)-anthracen

- 2-(TERT-BUTYL)ANTHRACENE 98%

- 2-(tert-Butyl)anthracene,98%

- Anthracene, 2-(1,1-dimethylethyl)-

- WBPXZSIKOVBSAS-UHFFFAOYSA-N

- 2-tertbutylanthracene

- NS00026157

- FT-0637752

- 18801-00-8

- B3541

- CS-0320760

- DTXSID9066419

- T70479

- MFCD00003581

- AKOS015838099

- AS-61792

- 2-(tert-Butyl)anthracene, 98%

- DB-044666

- DTXCID6035940

- 2-Tert-Butylanthracene

-

- MDL: MFCD00003581

- インチ: 1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3

- InChIKey: WBPXZSIKOVBSAS-UHFFFAOYSA-N

- ほほえんだ: C(C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])=C2C=1[H]

計算された属性

- せいみつぶんしりょう: 234.14100

- どういたいしつりょう: 234.140851

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.0157 (estimate)

- ゆうかいてん: 146.0 to 150.0 deg-C

- ふってん: 406.66°C (estimate)

- フラッシュポイント: 174.7±12.8 °C

- 屈折率: 1.6855 (estimate)

- PSA: 0.00000

- LogP: 5.29050

- ようかいせい: 自信がない

- じょうきあつ: 0.0±0.4 mmHg at 25°C

2-Tert-Butylanthracene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-Tert-Butylanthracene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2-Tert-Butylanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D756428-25g |

Anthracene, 2-(1,1-dimethylethyl)- |

18801-00-8 | 98.0% | 25g |

$1560 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161717-25g |

2-Tert-Butylanthracene |

18801-00-8 | >98.0%(GC) | 25g |

¥9063.90 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161717-5G |

2-Tert-Butylanthracene |

18801-00-8 | >98.0%(GC) | 5g |

¥2741.90 | 2023-08-31 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 222267-10G |

2-Tert-Butylanthracene |

18801-00-8 | 98% | 10G |

¥7171.55 | 2022-02-24 | |

| eNovation Chemicals LLC | D756428-1g |

Anthracene, 2-(1,1-dimethylethyl)- |

18801-00-8 | 98.0% | 1g |

$185 | 2024-06-07 | |

| eNovation Chemicals LLC | D756428-5g |

Anthracene, 2-(1,1-dimethylethyl)- |

18801-00-8 | 98.0% | 5g |

$430 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3541-1g |

2-Tert-Butylanthracene |

18801-00-8 | 98.0%(GC) | 1g |

¥940.0 | 2022-05-30 | |

| A2B Chem LLC | AB14681-25g |

2-(tert-Butyl)anthracene |

18801-00-8 | 25g |

$629.00 | 2024-04-20 | ||

| A2B Chem LLC | AB14681-5g |

2-(tert-Butyl)anthracene |

18801-00-8 | 5g |

$334.00 | 2024-04-20 | ||

| eNovation Chemicals LLC | D756428-25g |

Anthracene, 2-(1,1-dimethylethyl)- |

18801-00-8 | 98.0% | 25g |

$1560 | 2025-02-22 |

2-Tert-Butylanthracene 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

18801-00-8 (2-Tert-Butylanthracene) 関連製品

- 1012-72-2(1,4-Di-tert-butylbenzene)

- 1014-60-4(1,3-Di-tert-butylbenzene)

- 10275-58-8(2,7-Di-tert-butylnaphthalene)

- 3905-64-4(2,6-Di-tert-butylnaphthalene)

- 24157-81-1(2,6-Diisopropylnaphthalene)

- 98-19-1(1-tert-Butyl-3,5-dimethylbenzene)

- 15181-11-0(3,5-Di-tert-butyltoluene)

- 1075-38-3(3-Tert-Butyltoluene)

- 1460-02-2(1,3,5-Tri-tert-butylbenzene)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:18801-00-8)2-tert-Butylanthracene, ≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:18801-00-8)2-Tert-Butylanthracene

清らかである:99%

はかる:5g

価格 ($):443.0